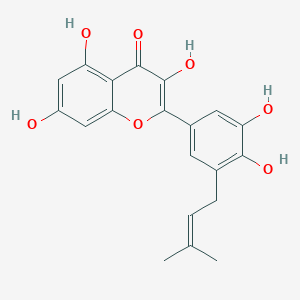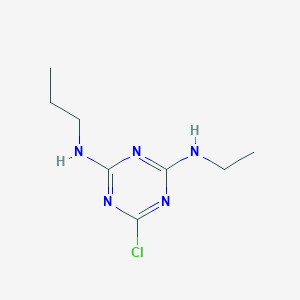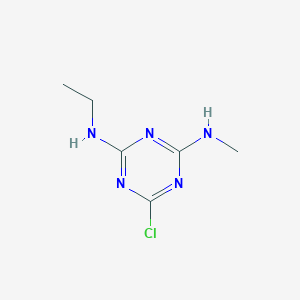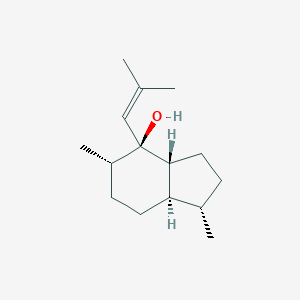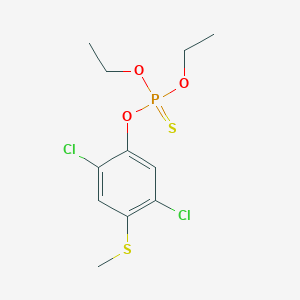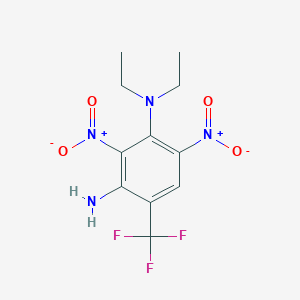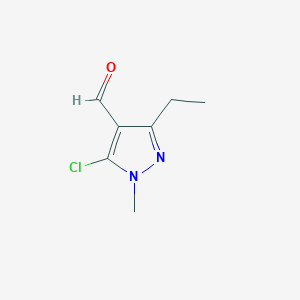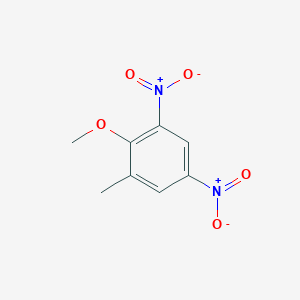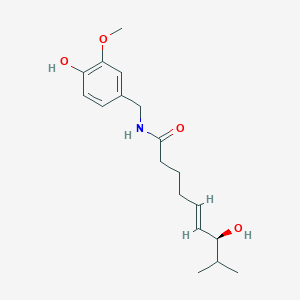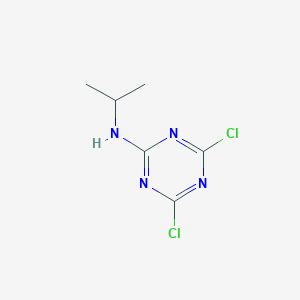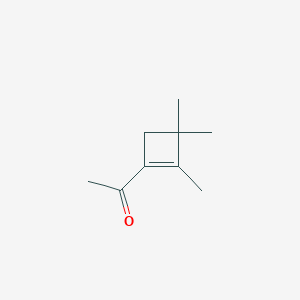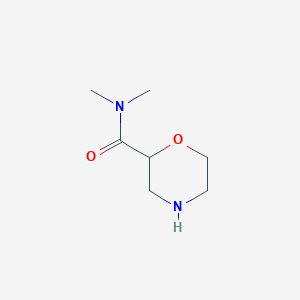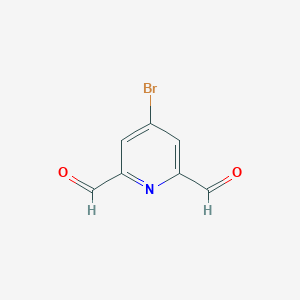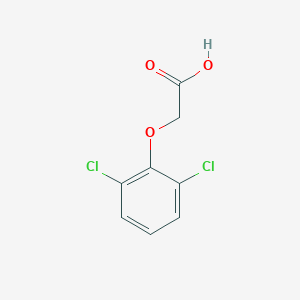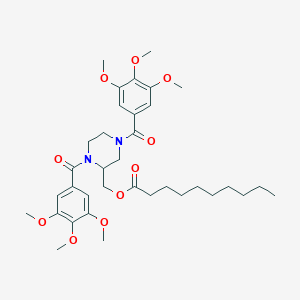
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate, also known as BPTMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTMD is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is not fully understood. However, it has been suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate can inhibit the growth of cancer cells and induce apoptosis. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have low toxicity, which is important for the development of new drugs. However, there are also limitations to the use of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate.
Direcciones Futuras
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. One area of research is to further investigate its mechanism of action. In addition, more studies are needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. Further research is also needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
129229-92-1 |
|---|---|
Nombre del producto |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate |
Fórmula molecular |
C35H50N2O10 |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl decanoate |
InChI |
InChI=1S/C35H50N2O10/c1-8-9-10-11-12-13-14-15-31(38)47-23-26-22-36(34(39)24-18-27(41-2)32(45-6)28(19-24)42-3)16-17-37(26)35(40)25-20-29(43-4)33(46-7)30(21-25)44-5/h18-21,26H,8-17,22-23H2,1-7H3 |
Clave InChI |
OYHTTZDJDLVHDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Sinónimos |
Decanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



